molecular formula C7H4ClN3 B1592607 6-Chloropyrido[3,4-D]pyrimidine CAS No. 202273-25-4

6-Chloropyrido[3,4-D]pyrimidine

Número de catálogo B1592607
Número CAS: 202273-25-4
Peso molecular: 165.58 g/mol
Clave InChI: OGOPAVRSPJYRLS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Chloropyrido[3,4-D]pyrimidine (6-Cl-PPD) is a heterocyclic compound, containing both nitrogen and chlorine atoms, that has been studied for its potential applications in the fields of medicinal chemistry and drug discovery. 6-Cl-PPD has a wide range of biological activities, including antiviral, anti-inflammatory, anti-tumor, and anti-bacterial activities. It is also known for its ability to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are hormone-like substances involved in inflammation and pain. 6-Cl-PPD has been studied as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease.

Aplicaciones Científicas De Investigación

Nonlinear Optics and Medicinal Chemistry

  • Thiopyrimidine Derivatives for Nonlinear Optics (NLO): Thiopyrimidine derivatives, including 6-Chloropyrido[3,4-d]pyrimidine, are significant due to their applications in nonlinear optics and medicine. These compounds have been analyzed for their NLO properties, which are crucial for optoelectronic high-tech applications (Hussain et al., 2020).

DNA Studies and Antitumor Activities

  • DNA Photolyase Characterization: Research on pyrimidine derivatives includes the study of (6-4) photoproduct DNA photolyase, a significant enzyme in DNA repair mechanisms. This research helps understand DNA damage and repair processes (Kim et al., 1994).
  • Antitumor Activity of Pyrimidine Derivatives: Synthesis of pyrido[2,3-d]pyrimidine derivatives, including those with 6-Chloropyrido[3,4-d]pyrimidine, has been explored for their potential antitumor activities. These compounds are investigated as inhibitors of dihydrofolate reductase, an enzyme targeted in cancer therapies (Grivsky et al., 1980).

Synthesis and Characterization for Various Applications

  • Synthesis of New Heterocyclic Compounds: The creation of new pyrimidines derivatives, including 6-Chloropyrido[3,4-d]pyrimidine, is crucial for pharmaceutical and industrial applications. These derivatives are synthesized and characterized for various purposes (Kassium & Hussein, 2019).
  • Pyrazole-Based Pyrimidine Scaffolds: Pyrimidine, an essential nucleic acid component, has applications in AIDS chemotherapy. Pyrazole-based pyrimidine scaffolds have been synthesized for potential pharmacological therapeutic use (Ajani et al., 2019).

Pharmaceutical and Biological Activities

  • Anti-Inflammatory and Analgesic Agents: Pyrimidine heterocycles, such as 6-Chloropyrido[3,4-d]pyrimidine, have a key role in biological processes, leading researchers to design various derivatives. These compounds are studied for their anti-inflammatory and analgesic activities (Muralidharan et al., 2019).
  • Inhibition of Bacterial DNA Polymerase: Derivatives of pyrazolo[3,4-d]pyrimidine, including 6-Chloropyrido[3,4-d]pyrimidine, are explored for their ability to inhibit bacterial DNA polymerase. This research provides insights into developing new antimicrobial agents (Ali et al., 2003).

Antimicrobial Activity and Chemical Synthesis

  • Synthesis and Antimicrobial Activity: The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, which include the 6-Chloropyrido[3,4-d]pyrimidine structure, has been explored for their antibacterial activities. This research contributes to the development of new antiviral agents and broadens our understanding of the antimicrobial properties of pyrimidine derivatives (Rostamizadeh et al., 2013).
  • EGFR Inhibitors for Cancer Therapy: 6-Substituted pyrimido[5,4-d]pyrimidines have been synthesized as potent inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), which is significant in cancer therapy. These compounds are related to 6-Chloropyrido[3,4-d]pyrimidine and provide insights into the design of cancer therapeutics (Rewcastle et al., 1997).

Miscellaneous Applications

  • Synthesis of 7-Arylpyrido[2,3-d]pyrimidines: This research demonstrates the synthesis of Pyrido[2,3-d]pyrimidines, a process relevant to 6-Chloropyrido[3,4-d]pyrimidine. It provides insights into synthetic methods applicable to various bi- and polycyclic ring systems (Quiroga et al., 2002).
  • Antifungal Agents from Pyrimidine Analogs: The synthesis of 2,4-bis(substituted phenoxy)-6-(phenylthio) pyrimidines, including structures related to 6-Chloropyrido[3,4-d]pyrimidine, has shown promising results as antifungal agents. This research contributes to the development of new antimicrobial drugs (Goudgaon & Sheshikant, 2013).

Propiedades

IUPAC Name

6-chloropyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-7-1-5-2-9-4-11-6(5)3-10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOPAVRSPJYRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC=NC2=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627851
Record name 6-Chloropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloropyrido[3,4-D]pyrimidine

CAS RN

202273-25-4
Record name 6-Chloropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloropyrido[3,4-D]pyrimidine
Reactant of Route 2
6-Chloropyrido[3,4-D]pyrimidine
Reactant of Route 3
6-Chloropyrido[3,4-D]pyrimidine
Reactant of Route 4
6-Chloropyrido[3,4-D]pyrimidine
Reactant of Route 5
6-Chloropyrido[3,4-D]pyrimidine
Reactant of Route 6
6-Chloropyrido[3,4-D]pyrimidine

Citations

For This Compound
6
Citations
M Monier, D Abdel-Latif, A El-Mekabaty… - Current Organic …, 2019 - ingentaconnect.com
The aim of this work is to discuss the chemistry of pyrido[3,4-d]pyrimidines as one of the most important heterocyclic compounds with remarkable synthetic, biological and medical …
Number of citations: 25 www.ingentaconnect.com
H Zhang, J Wang, Y Shen, HY Wang, WM Duan… - European Journal of …, 2018 - Elsevier
Targeting acquired drug resistance is the major challenge in the treatment of EGFR-driven non-small cell lung cancer (NSCLC). In this study, a novel class of compounds containing …
Number of citations: 40 www.sciencedirect.com
M Van Hoof, S Claes, K Boon, T Van Loy, D Schols… - Molecules, 2023 - mdpi.com
Upregulated CXCR2 signalling is found in numerous inflammatory, autoimmune and neurodegenerative diseases, as well as in cancer. Consequently, CXCR2 antagonism is a …
Number of citations: 1 www.mdpi.com
GW Rewcastle, BD Palmer, AM Thompson… - Journal of Medicinal …, 1996 - ACS Publications
Following the discovery of the very high inhibitory ability of the 4-[(3-bromophenyl)amino]quinazolines against the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) …
Number of citations: 208 pubs.acs.org
M Ma, Y Feng, SQ Zhang, W Duan, L Gao… - Future Medicinal …, 2023 - Future Science
Aim: In our study compounds with pyrido[3,2-d]pyrimidine and pyrido[3,4-d]pyrimidine were designed, synthesized and evaluated for their biological activity against hematologic tumors. …
Number of citations: 1 www.future-science.com
T Iwaki, T Tanaka, K Miyazaki, Y Suzuki… - Bioorganic & medicinal …, 2017 - Elsevier
Natriuretic peptide receptor A (NPR-A) agonists were evaluated in vivo by optimizing the structure of quinazoline derivatives to improve agonistic activity for rat NPR-A. A 1,4-Cis-…
Number of citations: 12 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.